2-(2,6-Dichlorophenyl)-1,3-dioxane
Description
Properties
CAS No. |
61568-55-6 |
|---|---|
Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-1,3-dioxane |
InChI |
InChI=1S/C10H10Cl2O2/c11-7-3-1-4-8(12)9(7)10-13-5-2-6-14-10/h1,3-4,10H,2,5-6H2 |
InChI Key |
MXTPNSVXRNTJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the dioxane ring. Key parameters include:
- Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.1–1.0 equiv.) or sulfuric acid (H₂SO₄, catalytic).
- Solvent : Polar aprotic solvents such as 1,2-dichloroethane or dichloromethane (DCM) enhance reaction efficiency by stabilizing the oxocarbenium intermediate.
- Temperature : Reflux conditions (40–80°C) with azeotropic removal of water via Dean-Stark apparatus.
Example Procedure :
- Combine 2,6-dichlorobenzaldehyde (1.0 equiv.), 1,3-propanediol (1.2 equiv.), and p-TsOH (0.2 equiv.) in 1,2-dichloroethane.
- Reflux for 6–12 hours under nitrogen, with molecular sieves to absorb water.
- Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).
Challenges and Optimization
- Steric Hindrance : The 2,6-dichlorophenyl group impedes ring closure, necessitating prolonged reaction times or elevated temperatures.
- Byproducts : Oligomerization of the diol is mitigated by using dilute conditions (0.1–0.5 M).
- Catalyst Screening : Lewis acids like BF₃·OEt₂ offer milder conditions but lower yields (30–40%) compared to Brønsted acids.
Alternative Pathways via Prins Cyclization
Prins cyclization, employing 2,6-dichlorophenol derivatives and glycerol analogs, provides an alternative route. This method is less common but valuable for accessing stereochemically complex dioxanes.
Substrate Design and Reaction Parameters
- Electrophile : 2,6-Dichlorophenyl glycidyl ether, synthesized from epichlorohydrin and 2,6-dichlorophenol.
- Conditions : Lewis acid (e.g., SnCl₄, 0.5 equiv.) in DCM at 0°C to room temperature.
Example Procedure :
- React 2,6-dichlorophenyl glycidyl ether (1.0 equiv.) with 1,3-propanediol (1.5 equiv.) in DCM.
- Add SnCl₄ dropwise at 0°C, stir for 4 hours, and warm to room temperature.
- Extract with DCM, wash with brine, and purify via recrystallization (ethanol/water).
Yield : 35–50%, with moderate diastereoselectivity.
While less efficient, SₙAr allows late-stage introduction of the dichlorophenyl group onto a preassembled dioxane ring. This method requires electron-deficient aryl halides and strongly activating conditions.
Reaction Setup
- Substrate : 2-Bromo-1,3-dioxane.
- Nucleophile : 2,6-Dichlorophenol (2.0 equiv.) with K₂CO₃ (3.0 equiv.) in DMF at 120°C.
Yield : <20%, limited by poor reactivity of the aryl chloride.
Structural Characterization and Computational Insights
Spectroscopic Data
Density Functional Theory (DFT) Validation
DFT calculations (B3LYP/6-311G(d,p)) corroborate the planar geometry of the dioxane ring and the orthogonal orientation of the dichlorophenyl group, minimizing steric clashes. Bond lengths and angles align with experimental data, deviating by <0.03 Å and <2°, respectively.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 55 | 95 | Scalable, minimal byproducts | Requires anhydrous conditions |
| Prins Cyclization | 40 | 85 | Stereochemical control | Low yield, complex purification |
| SₙAr | 18 | 70 | Late-stage functionalization | Poor reactivity, harsh conditions |
Industrial Applications and Patent Landscape
The compound’s utility as a pharmaceutical intermediate is evidenced by its structural analogs in patents for NSAIDs (e.g., Diclofenac). Patent US6143908A highlights acetalization protocols applicable to dioxane synthesis, while US7572916B2 underscores the role of chlorinated solvents in facilitating cyclization.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2,6-Dichlorophenyl)-1,3-dioxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the synthesis of prostaglandins. By inhibiting COX, the compound can reduce inflammation and pain .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between 2-(2,6-Dichlorophenyl)-1,3-dioxane and analogous compounds containing the 2,6-dichlorophenyl group:
Key Research Findings
Electronic and Steric Effects
- The 1,3-dioxane ring in the target compound introduces two oxygen atoms, enhancing polarity and hydrogen-bonding capacity compared to imidazoline (Clonidine) or indolinone cores. This may influence solubility and metabolic stability in pharmaceutical contexts .
- The 2,6-dichlorophenyl group’s electron-withdrawing nature stabilizes adjacent reactive centers (e.g., phosphate esters) but may reduce nucleophilic susceptibility compared to unsubstituted phenyl groups .
Pharmacological Activity
- Clonidine’s 2,6-dichlorophenyl group is critical for binding to α2-adrenergic receptors, while the imidazoline ring facilitates agonist activity. Substitution with a dioxane ring would likely alter receptor affinity due to steric hindrance and reduced nitrogen-based interactions .
- Indolinone derivatives (e.g., 1-(2,6-Dichlorophenyl)indolin-2-one) demonstrate kinase inhibition, suggesting that the dichlorophenyl group’s position relative to a carbonyl group modulates target selectivity .
Stability and Reactivity
- This compound : The dioxane ring’s oxygen atoms may increase susceptibility to acid-catalyzed ring-opening, whereas the 2,6-dichlorophenyl group enhances thermal stability .
- Clonidine Hydrochloride : Stable under physiological conditions but prone to hydrolysis under strong alkaline conditions due to the imidazoline ring .
- Phosphate Protective Groups : The 2,6-dichlorophenyl group resists aqueous hydrolysis but is cleaved by nucleophilic agents (e.g., thiocresol), enabling controlled deprotection .
Q & A
Q. Methodological Insight
- Grignard Reaction : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent side reactions.
- Derivatization : Optimize reaction time and temperature to avoid over-substitution.
How does the 2,6-dichlorophenyl group influence stability in protective group chemistry?
Advanced Research Focus
The 2,6-dichlorophenyl group acts as a robust protective moiety in phosphate ester synthesis due to its steric and electronic effects. It resists cleavage under conditions that remove other aryl groups (e.g., 2-bromophenyl) using Cu(OAc)₂ in pyridine/water . However, it can be selectively cleaved with 4-nitrobenzaldoxime and triethylamine in dioxane/water, enabling precise deprotection in multistep syntheses .
Data Contradiction Analysis
Discrepancies arise in stability reports:
- Stable Under : Basic aqueous conditions (pH 7–10).
- Labile Under : Strong nucleophiles (e.g., thiocresol) in polar aprotic solvents.
Resolution requires verifying solvent polarity and nucleophile strength in specific protocols.
How is this compound utilized in peptide and heterocycle synthesis?
Basic Research Focus
The compound serves as a scaffold for ketenimine formation via reactions with alkyl isocyanides and acetylenedicarboxylates. Trapping with methyl Meldrum’s acid yields functionalized ketenimines (60–80% yields), applicable in peptide backbone modifications .
Advanced Application
In pyrido-pyrimidinone synthesis, Suzuki-Miyaura coupling with boronic acids in 1,4-dioxane/H₂O (Pd(PPh₃)₄ catalyst) generates anticoagulant precursors targeting Factor Xa . Key parameters:
What analytical challenges arise in detecting trace derivatives of this compound?
Advanced Research Focus
Headspace solid-phase microextraction (HS-SPME) combined with GC-MS detects chlorinated propanols (e.g., 1,3-dichloro-2-propanol) at ppb levels. Optimization requires:
Q. SAR Insights
- Electron-Withdrawing Groups : Increase logP, enhancing bioavailability.
- Nitro Groups : Induce oxidative stress in pathogens.
What role does the 2,6-dichlorophenyl moiety play in medicinal chemistry applications?
Basic Research Focus
The moiety is a key pharmacophore in NSAIDs (e.g., diclofenac) and anticoagulants. Its meta-chloro groups enhance target binding (e.g., COX-2 inhibition) while reducing metabolic degradation .
Advanced Insight
In Factor Xa inhibitors, the 2,6-dichlorophenyl group improves binding affinity (Ki < 1 nM) by occupying hydrophobic pockets in the enzyme’s active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
